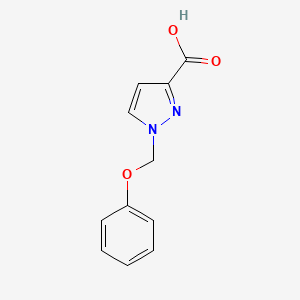
1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenoxymethylpenicillin, also known as Penicillin V or Penicillin VK, is a penicillin antibiotic used to prevent and treat mild to moderately severe infections in the respiratory tract, skin, and soft tissues . It is a narrow-spectrum antibiotic that is effective against penicillin G-sensitive microorganisms .
Molecular Structure Analysis
The molecular structure of phenoxymethylpenicillin consists of a benzylpenicillin core with a phenoxymethyl group . The chemical formula is C16H18N2O5S .科学的研究の応用
Functionalization Reactions and Synthesis Methodologies
1H-pyrazole derivatives, similar to 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid, have been extensively studied for their reactivity and potential in synthesizing a wide range of compounds. For example, experimental and theoretical studies on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives highlight their versatility in organic synthesis. Such compounds can react with various aminophenol derivatives to yield N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which are of interest for further chemical transformations and potential applications in developing novel compounds with unique properties (Yıldırım & Kandemirli, 2006).
Antioxidant Properties and Bioactivity
Research on walnut kernels (Juglans regia L.) identified several phenolic compounds with significant antioxidant activities. Although not directly related to this compound, this study underscores the importance of phenolic structures, which are often part of pyrazole derivatives, in scavenging free radicals and potentially contributing to the bioactivity of these compounds (Zhang et al., 2009).
Electroluminescence and Material Science Applications
Transition metal complexes with ligands derived from pyrazolecarboxylic acid derivatives have been synthesized, demonstrating highly intense electrochemiluminescence (ECL) in solution. This suggests potential applications in developing ECL-based sensors, displays, and other optoelectronic devices, highlighting the versatility of pyrazole derivatives in materials science (Feng et al., 2016).
Synthetic and Bioactivity Studies
Synthesis and characterization studies of pyrazole derivatives have also explored their potential bioactivities, including antitumor, antifungal, and antibacterial effects. These studies reveal the significant potential of pyrazole derivatives in pharmaceutical chemistry and the development of new therapeutic agents (Titi et al., 2020).
Catalysis and Organic Transformations
Iron-catalyzed oxidation of benzylic alcohols to benzoic acids using pyrazole-based ligands showcases the application of pyrazole derivatives in catalysis, providing efficient pathways for the synthesis of carboxylic acids from alcohols, which is a fundamental transformation in organic synthesis (Stanje et al., 2018).
作用機序
Safety and Hazards
While specific safety and hazard information for “1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid” is not available, phenoxymethylpenicillin is generally safe for use during pregnancy . Side effects can include diarrhea, nausea, and allergic reactions including anaphylaxis . It is not recommended for those with a history of penicillin allergy .
特性
IUPAC Name |
1-(phenoxymethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)10-6-7-13(12-10)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRKBHPBCKJFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
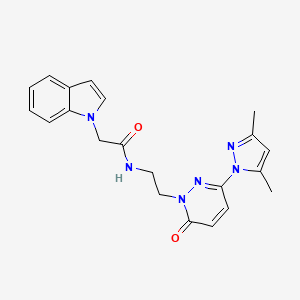
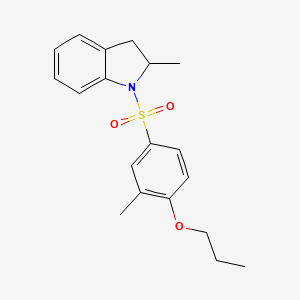
![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2818549.png)
![Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2818550.png)
![[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2818551.png)
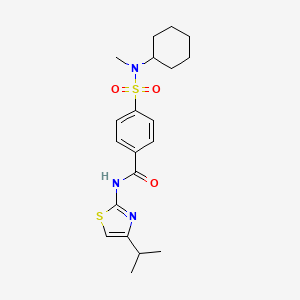
![5-methyl-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818554.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2818558.png)
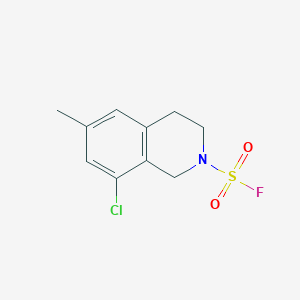
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)

![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)
![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2818569.png)
